2-Ethylnaphtho[1,2-B]thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51925-26-9 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-ethylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-2-12-9-11-8-7-10-5-3-4-6-13(10)14(11)15-12/h3-9H,2H2,1H3 |
InChI Key |
FWYRKNFACBNVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of 2 Ethylnaphtho 1,2 B Thiophene and Its Analogs
Fundamental Reaction Pathways and Transformations
The fused aromatic system of naphtho[1,2-b]thiophene (B13749340) undergoes a variety of transformations, including reactions on the thiophene (B33073) and naphthalene (B1677914) rings. The reactivity is governed by the electron distribution in the molecule and the nature of the attacking reagents.
Nucleophilic Addition and Substitution Reactions on the Naphthothiophene Core
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, which stabilize the negatively charged intermediate. wikipedia.orglibretexts.org
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orgnih.gov
Addition Step : The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
Elimination Step : The leaving group departs, restoring the aromaticity of the ring system. nih.gov
For thiophene derivatives, computational studies have detailed this stepwise pathway. The initial nucleophilic addition forms a zwitterionic intermediate, which is followed by the elimination of the leaving group, a process that can be catalyzed by additional nucleophile molecules acting as a proton shuttle. nih.govresearchgate.net The rate of these reactions is highly dependent on the nature of the substituents on the thiophene ring. researchgate.net
Nucleophilic addition reactions, distinct from substitution, target the π-bonds of the heterocyclic core, particularly at carbon-heteroatom double bonds like carbonyls. wikipedia.orgmasterorganicchemistry.com In these reactions, the nucleophile adds to an electrophilic carbon, breaking the π-bond and forming a new tetrahedral center. wikipedia.orglibretexts.org While less common on the unsubstituted aromatic core of naphthothiophene itself, this pathway becomes relevant when electrophilic centers, such as carbonyl groups, are attached to the ring.
| Reaction Type | Key Features | Intermediate |
| SNAr (Substitution) | Requires electron-withdrawing groups and a good leaving group. | Meisenheimer Complex |
| Nucleophilic Addition | Attack on an electrophilic double or triple bond (e.g., C=O). | Tetrahedral Intermediate |
Molecular Rearrangements and Isomerization Processes
Naphthothiophene derivatives can undergo various molecular rearrangements and isomerizations, often under photochemical or thermal conditions. Photochemical isomerization has been investigated theoretically for model thiophene systems. nih.gov These studies suggest that the reaction proceeds from the reactant to a conical intersection and then to the photoproduct, a mechanism that provides a better explanation than previously proposed pathways involving cyclization-isomerization or zwitterionic intermediates. nih.gov
In the synthesis and functionalization of naphthothiophene analogs, undesired rearrangements can occur. For instance, the lithiation of 3-bromonaphtho[2,3-b]thiophene, a linear isomer of the title compound, requires a specific order of addition to avoid rearrangement reactions. chemrxiv.orgresearchgate.net This highlights the delicate stability of metallated intermediates in these systems.
A related study on the isomerization of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a different heterocyclic system, demonstrated its rearrangement to a nitrile oxide isomer in solution at room temperature. mdpi.com This type of valence isomerization, while not directly on the naphthothiophene core, illustrates the potential for complex intramolecular transformations within fused naphthalene ring systems.
Detailed Studies of Cyclization and Annulation Mechanisms
The synthesis of the naphthothiophene skeleton often relies on cyclization and annulation reactions, the mechanisms of which have been studied in detail.
Photocyclization: A common route involves the photocyclization of styrylthiophenes. The accepted mechanism proceeds through a fast Z-E isomerization of the precursor, followed by a photochemical electrocyclic reaction. This key step forms transient dihydronaphthothiophene intermediates, which are then oxidized to the final aromatic naphthothiophene product. acs.org Theoretical and experimental studies on 2- and 3-styrylthiophenes have confirmed that for 3-styrylthiophene (B428788) derivatives, the cyclization exclusively yields the naphtho[1,2-b]thiophene ring system, aligning theoretical predictions with synthetic outcomes. acs.org
Metal-Catalyzed Cyclization:
Silver-Catalyzed Cycloisomerization : Substituted naphthothiophenes can be synthesized from ortho-alkylated biaryl derivatives through a silver(I)-catalyzed 6-endo-dig intramolecular alkyne-arene coupling. Mechanistic studies indicate that the reaction begins with π-coordination of the silver catalyst to the alkyne. This is followed by a Friedel–Crafts-type electrophilic aromatic cyclization onto the adjacent arene ring to form the fused system. rsc.org
Rhodium-Catalyzed Carbenoid Insertion : The rhodium-catalyzed decomposition of α-diazo-β-arylmethanesulfonyl esters can lead to fused 1,3-dihydrothiophene 2,2-dioxides through intramolecular carbenoid C-H insertion. cdnsciencepub.comcdnsciencepub.com This method has been extended to create thiophene rings fused to other aromatic systems. cdnsciencepub.com
Copper-Catalyzed Cyclization : 2-Acylbenzo[b]thiophenes can be formed from 2-iodochalcones using a copper acetate (B1210297) catalyst and xanthate as a sulfur source. The proposed mechanism involves the in situ incorporation of sulfur followed by a copper-catalyzed cyclization. researchgate.net
Other Cyclization Methods:
Base-Mediated Annulation : Benzothiophene-fused heteroacenes can be accessed through the base-mediated annulation of electrophilic benzothiophenes with phenols and naphthols. niist.res.in The proposed mechanism involves the addition of the phenol (B47542) to the C-2 position of a 3-nitrobenzothiophene, followed by an intramolecular cyclization from the phenolic oxygen to the C-3 position, and subsequent elimination to yield the final product. lookchem.com
Electrophilic Sulfur-Mediated Cyclization : 2,3-disubstituted benzo[b]thiophenes can be synthesized via an electrophilic cyclization of o-alkynyl thioanisoles. The proposed mechanism involves the attack of the alkyne on an electrophilic sulfur species, followed by cyclization and demethylation. organic-chemistry.org
| Cyclization Method | Catalyst/Reagent | Key Mechanistic Step |
| Photocyclization | UV light, Oxidant | Photochemical electrocyclic reaction |
| Silver-Catalyzed | Ag(I) salt | π-coordination of alkyne, Friedel-Crafts cyclization |
| Rhodium-Catalyzed | Rhodium acetate | Intramolecular carbenoid C-H insertion |
| Base-Mediated | Base (e.g., K2CO3) | Nucleophilic addition followed by intramolecular cyclization |
| Electrophilic Sulfur | Dimethyl(thiodimethyl)sulfonium salt | Alkyne attack on electrophilic sulfur |
Intermolecular Carbenoid Insertions into Thiophene Ring Systems
While intramolecular C-H insertion is a powerful tool for building fused rings, intermolecular reactions of carbenes with thiophenes are also mechanistically significant. The reaction of rhodium carbenoids can lead to insertions into aromatic C-H bonds. cdnsciencepub.com A study on biocatalytic intermolecular carbene S-H insertion has shown that engineered myoglobin (B1173299) variants can catalyze the formation of thioethers from thiols and α-diazoesters. rsc.org Mechanistic experiments in this system support the formation of a sulfonium (B1226848) ylide intermediate, which is generated by the nucleophilic attack of the thiol on a heme-bound carbene. rsc.org This provides a model for how carbenoid species might interact with the sulfur atom in a naphthothiophene ring system in an intermolecular fashion.
Elucidation of Reactive Intermediates in Naphthothiophene Chemistry
A reactive intermediate is a short-lived, high-energy molecule that is formed during a chemical reaction and quickly converts to a more stable species. uobasrah.edu.iqlibretexts.org Their detection or inference is key to understanding reaction mechanisms. libretexts.org In naphthothiophene chemistry, several types of reactive intermediates have been identified or proposed.
Meisenheimer Complexes : As discussed, these are key intermediates in SNAr reactions, where a nucleophile adds to the aromatic ring, forming a negatively charged, non-aromatic complex. libretexts.org Their stability, enhanced by electron-withdrawing groups, is crucial for the reaction to proceed.
Carbenes/Carbenoids : These are neutral intermediates containing a divalent carbon atom. In the synthesis of fused thiophenes, rhodium- and copper-bound carbenoids are generated from diazo compounds and undergo C-H insertion reactions. cdnsciencepub.commdpi.com
Dihydronaphthothiophenes : These non-aromatic species are proposed as transient intermediates in the photocyclization of styrylthiophenes to form naphthothiophenes. They are subsequently oxidized to the final aromatic product. acs.org
Sulfonium Ylides : These intermediates are proposed in biocatalytic intermolecular carbene S-H insertion reactions. They form when a thiol attacks a metal-bound carbene. rsc.org The sulfur atom of the naphthothiophene ring could potentially react similarly with a carbene to form such an intermediate.
Radicals and Radical Ions : While less commonly discussed in the provided context, radical mechanisms (like the SRN1 pathway) are known for some nucleophilic substitutions on thiophene rings, involving radical anion intermediates. researchgate.net
Correlation of Theoretical Predictions with Experimental Mechanistic Findings
The synergy between computational chemistry and experimental studies provides a powerful approach to understanding reaction mechanisms. Theoretical calculations can model transition states and reaction pathways that are difficult to observe experimentally, while experimental results provide the necessary validation for theoretical models. frontiersin.org
In the study of thiophene chemistry, this correlation is evident in several areas:
Photocyclization : A combined experimental and theoretical study on the photocyclization of styrylthiophenes to form thiahelicenes (which contain naphthothiophene units) showed excellent agreement. Time-dependent density functional theory (TD-DFT) calculations correctly predicted the nature of the excited states involved and the regiochemical outcome of the reaction, which was then confirmed by the synthesis and unequivocal characterization of the predicted naphtho[1,2-b]thiophene product. acs.org
Nucleophilic Aromatic Substitution : Computational investigations of the SNAr mechanism for substituted thiophenes with pyrrolidine (B122466) have detailed the stepwise pathway and the role of catalysis. nih.govresearchgate.net Theoretical approaches have successfully established linear correlations between experimental electrophilicity and calculated parameters like the Gibbs free energy barrier, allowing for the prediction of reactivity in different thiophene derivatives. researchgate.net
Photochemical Isomerization : Theoretical studies on the isomerization of thiophenes proposed a conical intersection mechanism. nih.gov This model was found to be better supported by experimental observations than previously suggested mechanisms, demonstrating the predictive power of computational chemistry in explaining photochemical reaction pathways. nih.gov
These examples underscore the importance of integrating theoretical predictions with experimental findings to build a comprehensive and accurate picture of the reaction mechanisms governing the chemistry of naphthothiophenes and their analogs.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylnaphtho 1,2 B Thiophene
Comprehensive Spectroscopic Techniques for Definitive Structural Assignment
A combination of spectroscopic methods is essential to assemble a complete and validated structural picture of the 2-Ethylnaphtho[1,2-b]thiophene molecule. Each technique provides unique and complementary information regarding the molecular framework, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the precise substitution pattern and differentiating it from other potential isomers.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphtho and thiophene (B33073) rings, as well as the aliphatic protons of the ethyl group. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts providing information about their electronic environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The chemical shifts of the aromatic carbons would confirm the fused ring system, while the signals for the ethyl group's carbons would be found in the aliphatic region. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the ethyl group to the C-2 position of the naphthothiophene core.
| Proton (¹H) | Expected Chemical Shift (ppm, δ) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm, δ) |
| Aromatic-H | 7.0 - 8.5 | Multiplet | Aromatic-C | 120 - 145 |
| -CH₂- | 2.8 - 3.2 | Quartet | -CH₂- | 25 - 35 |
| -CH₃ | 1.2 - 1.6 | Triplet | -CH₃ | 10 - 20 |
| Thiophene-H | 7.0 - 7.5 | Singlet/Doublet | Thiophene-C | 120 - 140 |
Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of this compound and for gaining insights into its fragmentation pathways, which can further support structural confirmation.
Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₂S), the expected exact mass would be calculated and compared to the experimental value with a very low margin of error.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the this compound molecule. The fragmentation pattern would likely involve the loss of the ethyl group or parts of it. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable naphthothienylmethyl cation. The relative abundances of the molecular ion and fragment ions provide a unique fingerprint for the compound.
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [M]⁺˙ | 212.0659 | Molecular Ion |
| [M-CH₃]⁺ | 197.0428 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 183.0271 | Loss of an ethyl radical |
Note: The m/z values are calculated based on the most abundant isotopes.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its aromatic and aliphatic components.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.
C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.
C-S stretching: Often found in the fingerprint region, typically between 800-600 cm⁻¹, which can be indicative of the thiophene ring.
C-H out-of-plane bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extended conjugation of the naphthothiophene system is expected to result in strong absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The ethyl group, being an alkyl substituent, is expected to have a minor bathochromic (red) shift effect on the absorption bands compared to the parent naphtho[1,2-b]thiophene (B13749340).
Advanced Analytical Methodologies for Complex Naphthothiophene Systems
The analysis of this compound, particularly within complex mixtures such as crude oil or environmental samples, requires advanced analytical methodologies. These methods often involve a combination of high-performance separation techniques coupled with sensitive and selective detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like this compound. The use of high-resolution capillary columns with various stationary phases allows for the separation of closely related isomers. The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with fluorescence or diode-array detection, is another powerful tool for the analysis of PASHs. Reversed-phase HPLC is commonly employed for the separation of these compounds based on their hydrophobicity.
Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex matrices, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior resolving power. This technique can separate co-eluting compounds that would otherwise be unresolved by conventional GC-MS, enabling the accurate identification and quantification of specific isomers in intricate samples.
These advanced methods, often used in conjunction with the spectroscopic techniques detailed above, provide a robust framework for the comprehensive characterization of this compound and other complex naphthothiophene systems.
Application of Hyphenated Techniques in Chemical Analysis
The comprehensive analysis of complex organic molecules such as this compound relies heavily on the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a robust approach for both qualitative and quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from a mixture based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. This provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally sensitive compounds. High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase, after which the eluent is introduced into the mass spectrometer. Various ionization techniques can be employed to suit the analyte's properties.
Another powerful hyphenated technique is liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR). This method couples the separation capabilities of HPLC with the detailed structural elucidation provided by NMR. While less common than GC-MS or LC-MS due to sensitivity and technical challenges, LC-NMR can provide unambiguous structural information of components within a mixture without the need for prior isolation.
Detailed Research Findings:
| Hyphenated Technique | Principle of Separation | Principle of Detection | Applicability to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and column interaction | Mass-to-charge ratio of ionized fragments | High (for identification and quantification in volatile mixtures) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Polarity and column interaction | Mass-to-charge ratio of molecular and fragment ions | Moderate to High (for analysis in liquid samples and non-volatile matrices) |
| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Polarity and column interaction | Nuclear spin transitions in a magnetic field | Potentially High (for detailed structural elucidation of isomers) |
Utilization of Isotopic Labeling in Mechanistic Spectroscopic Studies
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and to elucidate fragmentation mechanisms in mass spectrometry. By replacing an atom with its heavier, stable isotope (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13), researchers can follow the labeled atom's fate in a reaction or fragmentation process.
In the context of mechanistic spectroscopic studies of a compound like this compound, isotopic labeling could be employed to:
Elucidate Mass Spectrometric Fragmentation Pathways: By selectively labeling the ethyl group or specific positions on the naphthothiophene ring system, the origin of different fragment ions in the mass spectrum can be determined. For example, deuterium labeling of the ethyl group would result in a mass shift in fragments containing this group, helping to confirm fragmentation mechanisms.
Investigate Reaction Mechanisms: When studying the synthesis or degradation of this compound, isotopic labels can serve as tracers to understand bond formations and cleavages.
Aid in NMR Spectral Assignments: Isotopic labeling, particularly with carbon-13, can help in the unambiguous assignment of signals in complex NMR spectra.
Detailed Research Findings:
Specific studies employing isotopic labeling for the mechanistic spectroscopic investigation of this compound have not been identified in the reviewed scientific literature. The application of these methods to polycyclic aromatic hydrocarbons and their derivatives is a known strategy for mechanistic elucidation, but direct research on this specific compound is not available.
| Isotope | Spectroscopic Technique | Application in Mechanistic Studies |
| Deuterium (²H) | Mass Spectrometry, NMR Spectroscopy | Tracing fragmentation pathways, studying hydrogen exchange reactions. |
| Carbon-13 (¹³C) | NMR Spectroscopy, Mass Spectrometry | Elucidating reaction mechanisms, aiding in spectral assignment. |
| Sulfur-34 (³⁴S) | Mass Spectrometry | Confirming the presence and fragmentation of the sulfur-containing ring. |
Computational Chemistry and Theoretical Studies of 2 Ethylnaphtho 1,2 B Thiophene
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic properties. For 2-Ethylnaphtho[1,2-b]thiophene, computational methods provide a powerful tool to dissect its electronic landscape. Central to this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, making it a crucial factor in electrophilic reactions. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, playing a key role in nucleophilic reactions. wikipedia.org In molecules with extensive π-systems like this compound, both the HOMO and LUMO are typically π-orbitals. The spatial distribution of these orbitals, determined through quantum chemical calculations, can pinpoint the most probable sites for electrophilic and nucleophilic attack. For instance, in related thiophene-containing aromatic systems, the HOMO is often delocalized across the thiophene (B33073) and fused benzene (B151609) rings, with significant electron density on the sulfur atom and specific carbon atoms. The LUMO is similarly delocalized, indicating that the entire π-system is involved in electron acceptance.
Determination of Energy Gaps and Their Implications for Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgmdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. wikipedia.orgmdpi.com For aromatic compounds, the magnitude of the HOMO-LUMO gap can also be correlated with their aromaticity and electronic transitions. Computational studies on analogous benzothiophene (B83047) derivatives have shown that substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on this compound and related compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphtho[1,2-b]thiophene (B13749340) | -6.25 | -1.75 | 4.50 |
| 2-Methylnaphtho[1,2-b]thiophene | -6.18 | -1.70 | 4.48 |
| This compound | -6.15 | -1.68 | 4.47 |
| 2-Propylnaphtho[1,2-b]thiophene | -6.13 | -1.67 | 4.46 |
This data is illustrative and based on general chemical principles. Actual values would require specific quantum chemical calculations.
Quantum Chemical Analysis of Charge Distribution and Electrostatic Potential Surfaces
Quantum chemical calculations can provide a detailed picture of the electron distribution within a molecule. By calculating the molecular electrostatic potential (MEP), it is possible to visualize the charge distribution and identify electron-rich and electron-poor regions. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a high electron density around the sulfur atom due to its lone pairs and across the π-system of the aromatic rings.
Reactivity Predictions and Mechanistic Modeling through Computational Methods
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By modeling reaction pathways and calculating the energies of reactants, transition states, and products, it is possible to gain a deep understanding of how a reaction proceeds.
Transition State Characterization and Calculation of Activation Energies
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy required to reach this state from the reactants is known as the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry of transition states and to calculate the associated activation energies. For a hypothetical reaction involving this compound, such as an electrophilic substitution, computational modeling could identify the structure of the transition state and quantify the energy barrier for the reaction to occur.
Elucidation of Plausible Reaction Pathways and Energy Profiles
By mapping out the energies of all species along a reaction coordinate, including reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energetic landscape of a reaction and allows for the identification of the most plausible reaction pathway. For complex reactions with multiple possible routes, computational modeling can help to distinguish between competing mechanisms by comparing their respective activation energies. For this compound, this could involve modeling various potential reactions, such as oxidation at the sulfur atom or substitution on the aromatic rings, to predict the most favorable reaction products under different conditions.
Below is an example of a data table that could be generated from a computational study of a hypothetical reaction involving this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.6 |
| 4 | Transition State 2 | +10.8 |
| 5 | Products | -12.3 |
This data is for illustrative purposes only and represents a generic reaction profile.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Computational methods are pivotal in predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution, a common transformation for aromatic compounds like this compound. The regioselectivity is determined by the relative stability of the Wheland intermediates (also known as σ-complexes) formed upon the attack of an electrophile at different positions on the aromatic rings.
For the parent molecule, naphtho[1,2-b]thiophene, experimental studies have shown that electrophilic substitution reactions such as bromination, formylation, and acetylation predominantly occur at the 2-position of the thiophene ring. Nitration, a more complex process, yields a mixture of the 2- and 5-nitro derivatives. This observed reactivity indicates that the 2-position is the most nucleophilic site in the unsubstituted ring system. Computational models, such as those based on Density Functional Theory (DFT), can rationalize this preference by calculating the energies of the possible cationic intermediates. The intermediate corresponding to the attack at the 2-position is expected to be the most stable due to effective delocalization of the positive charge.
In the case of this compound, the 2-position is already substituted. The ethyl group is an activating group, meaning it donates electron density to the aromatic system, making the rings more susceptible to electrophilic attack than the parent compound. However, it also introduces steric hindrance. Since the most reactive site is blocked, electrophilic attack will be directed to other available positions.
Computational approaches can predict the most likely sites for substitution by evaluating several factors:
Fukui Functions and Dual Descriptors: These concepts, derived from DFT, help in identifying the most electrophilic and nucleophilic sites in a molecule. By calculating these indices, one can predict the most probable sites for electrophilic attack.
Molecular Electrostatic Potential (MEP): Mapping the MEP on the electron density surface visually identifies regions of high electron density (negative potential), which are attractive to electrophiles.
Calculation of Intermediate Stabilities: The most direct method involves modeling the intermediates for electrophilic attack at each possible position (e.g., 3, 4, 5, etc.) and calculating their relative energies. The pathway with the lowest activation energy leading to the most stable intermediate will be the favored one.
For this compound, it is anticipated that the activating effect of the ethyl group will enhance the nucleophilicity of the thiophene ring, while the directing influence of the entire fused system will favor substitution on the naphthalene (B1677914) moiety at positions like 5. A comprehensive theoretical study would be required to definitively predict the major product, weighing the electronic effects of the ethyl group and the inherent reactivity of the parent ring system against potential steric hindrance.
Aromaticity and Antiaromaticity Analysis in Fused Thiophene Systems
The concept of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of fused thiophene systems. Aromaticity is not a directly observable quantity but can be assessed using various computational descriptors, with Nucleus-Independent Chemical Shift (NICS) being one of the most widely used magnetic criteria. NICS calculations involve placing a "ghost" atom at the center of a ring (or at a certain distance above it, e.g., NICS(1)) and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic ring current, indicative of antiaromaticity. Values close to zero are associated with non-aromatic systems.
Thiophene Ring: An isolated thiophene ring is aromatic, with a typical NICS(1) value of around -10 ppm. When fused to the naphthalene system, its aromaticity might be slightly altered due to the influence of the adjacent rings.
Naphthalene Rings: Naphthalene itself is aromatic, with NICS(1) values of approximately -11 ppm for both rings. In the fused system, the aromaticity of the individual benzene rings that make up the naphthalene part will also be modulated. The degree of bond fixation and delocalization across the entire molecule will influence the local aromatic character.
Table 1: Illustrative NICS(1) Values for Aromaticity Analysis This table presents typical NICS(1) values for the constituent aromatic rings and an expected range for a fused system like naphtho[1,2-b]thiophene for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.
| Ring System | Ring | Typical NICS(1) Value (ppm) |
|---|---|---|
| Benzene | A | -11.5 |
| Thiophene | B | -10.4 |
| Naphtho[1,2-b]thiophene | A (unfused benzene ring) | -10 to -12 |
| B (fused benzene ring) | -8 to -10 |
Computational Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can be invaluable for the identification and structural elucidation of newly synthesized compounds like this compound. By calculating spectra in silico, a direct comparison with experimental data can confirm the identity of a compound and help in the assignment of signals.
The primary methods used for these predictions are based on DFT. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
A theoretical study of this compound would involve:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).
Frequency Calculation: To ensure the optimized structure is a true minimum on the potential energy surface.
NMR Calculation: Using the optimized geometry, the magnetic shielding constants for all ¹H and ¹³C atoms are calculated using the GIAO method, often with a larger basis set for better accuracy.
The predicted chemical shifts can then be compared with the experimental NMR spectrum. This comparison is crucial for:
Structure Verification: Agreement between the calculated and experimental spectra provides strong evidence for the proposed structure.
Signal Assignment: In complex spectra with many overlapping signals, the calculated shifts can help to unambiguously assign each signal to a specific proton or carbon atom in the molecule.
Beyond NMR, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light. Similarly, the vibrational frequencies and intensities can be calculated to predict the Infrared (IR) spectrum, aiding in the identification of functional groups.
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table is a hypothetical example to illustrate how computational data is used to aid in the characterization of a molecule. The values are not based on actual experimental or calculated data for this compound.
| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 145.2 | 144.8 | 0.4 |
| C3 | 124.8 | 124.5 | 0.3 |
| C3a | 130.1 | 129.9 | 0.2 |
| C4 | 126.5 | 126.3 | 0.2 |
| C5 | 123.9 | 123.7 | 0.2 |
| ... | ... | ... | ... |
| CH₂ (ethyl) | 25.8 | 25.5 | 0.3 |
Applications in Advanced Chemical Sciences of Naphthothiophene Systems
Role in Organic Electronics and Photonics
Naphthothiophene systems, owing to their fused aromatic ring structure, exhibit significant potential for applications in organic electronics and photonics. The extended π-conjugation in these molecules is a key characteristic that facilitates charge transport and light interaction, which are fundamental properties for electronic and optoelectronic devices. The introduction of an ethyl group at the 2-position of the naphtho[1,2-b]thiophene (B13749340) core would be expected to influence its electronic properties, solubility, and solid-state packing, thereby affecting device performance. However, specific research detailing these effects for 2-Ethylnaphtho[1,2-b]thiophene is not currently present in the reviewed literature.
Organic Field-Effect Transistors (OFETs) and Sensing Applications
Thiophene-based materials are widely explored as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of these devices, measured in terms of charge carrier mobility and on/off ratio, is highly dependent on the molecular structure of the organic semiconductor. While numerous studies have demonstrated high performance in OFETs using various benzothiophene (B83047) and thienothiophene derivatives, there is no specific data available on the use of this compound in this capacity.
Development of Organic Semiconductor Materials
The development of novel organic semiconductor materials is a vibrant area of research. Fused-ring thiophene (B33073) compounds are a promising class of materials due to their inherent charge transport characteristics. The planarity of the molecular structure and strong intermolecular interactions are critical for efficient charge transfer. While the parent naphtho[1,2-b]thiophene system is a candidate for such applications, specific studies on the synthesis and characterization of this compound as an organic semiconductor are not documented.
Integration into Organic Photovoltaic Devices and Solar Cells
In the field of organic photovoltaics (OPVs), thiophene-containing polymers and small molecules are frequently used as electron-donor materials in the active layer of solar cells. The efficiency of these devices is influenced by factors such as the material's absorption spectrum and energy levels (HOMO/LUMO). Although various naphthodithiophene and benzodithiophene-based polymers have been synthesized and have shown promising power conversion efficiencies, there are no available reports on the integration of this compound into organic solar cells.
Design of Materials for Light-Emitting Diodes (LEDs)
The design of new materials for Organic Light-Emitting Diodes (OLEDs) is another area where thiophene derivatives have been investigated. The electroluminescent properties of these materials are of primary importance. Research in this area is extensive for many classes of conjugated polymers and small molecules, but specific studies concerning the luminescent properties or application of this compound in LEDs have not been found.
Synthesis of Conjugated Oligomers and Polymers for Optoelectronic Applications
The synthesis of conjugated polymers incorporating thiophene units is a well-established field. These polymers are the cornerstone of many optoelectronic devices. The properties of these polymers can be tuned by modifying the monomer units. While general methods for the polymerization of thiophene derivatives are known, the synthesis of conjugated oligomers or polymers specifically from this compound has not been reported in the literature reviewed.
Application in Catalysis and Chiral Ligand Design
Thiophene derivatives have been utilized in the design of ligands for asymmetric catalysis, where the sulfur atom can coordinate to a metal center. The development of chiral ligands is crucial for enantioselective synthesis. However, there is no documented use of this compound in the context of catalysis or as a chiral ligand in the reviewed scientific literature.
Development of Chiral Ligands Incorporating Naphthothiophene Scaffolds
The development of chiral ligands is crucial for asymmetric catalysis, a field focused on synthesizing chiral molecules with a high degree of stereoselectivity. The rigid and planar structure of the naphthothiophene scaffold makes it an attractive platform for the design of novel chiral ligands. The inherent aromaticity and potential for functionalization allow for the precise spatial arrangement of coordinating groups, which is essential for effective chiral recognition and induction.
Thiophene-based C2-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene, have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov These ligands are valuable in asymmetric catalysis due to their well-defined geometry. Extending this concept, the larger, more sterically defined naphthothiophene framework can be used to create a more sophisticated chiral environment. For example, functionalization of the naphthothiophene core can lead to derivatives like naphthothiophene-containing chiral amines, which serve as versatile building blocks for more complex ligands. chemrxiv.org The ethyl group at the 2-position of this compound could influence the steric and electronic properties of such ligands, potentially fine-tuning their catalytic activity and selectivity.
Role as Ligands in Homogeneous Stereoselective Catalysis
Chiral ligands based on thiophene and its annulated derivatives play a significant role in homogeneous stereoselective catalysis, where the catalyst and reactants are in the same phase. These ligands coordinate with a metal center to form a chiral catalyst that can preferentially generate one enantiomer of a product over the other.
Research has demonstrated the utility of thiophene-based chiral ligands in various asymmetric reactions. For instance, newly synthesized bis(oxazolinyl)thiophene ligands have been successfully employed in copper-catalyzed Friedel–Crafts asymmetric alkylation reactions. nih.gov In these reactions, the catalyst complex promotes the addition of indoles to β-nitrostyrenes, yielding products with moderate to good enantioselectivity. nih.gov Similarly, organocatalytic approaches using bifunctional thiourea catalysts have enabled the stereoselective construction of complex polycyclic benzo[b]thiophene derivatives with excellent enantioselectivities. rsc.org
The performance of these catalytic systems is highly dependent on the ligand structure. The data below summarizes results from a study using a chiral bis(oxazolinyl)thiophene ligand (L5 ) in a copper-catalyzed reaction. nih.gov
| Substrate (β-nitrostyrene) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| trans-β-nitrostyrene | 76 | 81 |
| 4-Chloro-trans-β-nitrostyrene | 72 | 75 |
| 4-Methyl-trans-β-nitrostyrene | 73 | 78 |
| 2-Chloro-trans-β-nitrostyrene | 65 | 69 |
These results underscore the potential of thiophene-based scaffolds in creating effective chiral environments for asymmetric catalysis. nih.gov The incorporation of a naphthothiophene core, such as in derivatives of this compound, could offer new steric and electronic profiles, leading to catalysts with enhanced performance and novel reactivity.
Precursors for the Synthesis of Novel Complex Chemical Structures
Functionalized naphthothiophenes are valuable precursors for the synthesis of more complex and novel chemical structures. Their defined core and reactive sites allow for systematic chemical modifications, making them versatile building blocks in organic synthesis. The ability to introduce various functional groups onto the naphthothiophene scaffold opens pathways to a wide range of derivatives with tailored properties.
For example, the synthesis and subsequent functionalization of 3-bromonaphtho[2,3-b]thiophene highlight its utility as a synthetic intermediate. chemrxiv.org The bromine atom can be readily substituted through reactions like lithium-halogen exchange, allowing for the introduction of diverse substituents. This process enables the creation of a library of derivatives, including chiral amines, from a single precursor. chemrxiv.org The ethyl group in this compound can direct or influence further electrophilic substitution reactions, adding another layer of control to the synthesis of complex molecules. Thiophene-based oligomers, such as terthiophenes, are often synthesized via ring-closure reactions of precursor molecules, demonstrating the fundamental role of thiophene units as foundational components. nih.gov
Contributions to Advanced Material Engineering and Supramolecular Recognition Systems
The π-conjugated system of the naphthothiophene core makes it a promising component for advanced materials, particularly in the field of organic electronics. The extended conjugation allows for efficient charge transport, which is a critical property for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
| Donor Molecule | Active Layer Thickness (nm) | Power Conversion Efficiency (PCE, %) | Fill Factor (FF, %) |
|---|---|---|---|
| NDTP-CNCOO | 100 | 6.50 | 72 |
| NDTP-CNCOO | 200 | 6.91 | 71 |
| NDTP-CNCOO | 300 | 7.20 | 70 |
Furthermore, the photophysical properties of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides have been explored, revealing strong fluorescence characteristics that make them suitable for various applications. researchgate.netnih.gov In the realm of supramolecular chemistry, thiophene derivatives armed with recognition units like urea groups can self-assemble into well-defined nanostructures, such as nanobelts. rsc.org These supramolecular assemblies can exhibit novel functions, for instance, acting as efficient metal-free photocatalysts for hydrogen evolution. rsc.org The planar, aromatic surface of this compound provides a foundation for designing molecules capable of participating in π-π stacking and other non-covalent interactions that drive supramolecular assembly and molecular recognition.
Future Research Directions and Unexplored Avenues for 2 Ethylnaphtho 1,2 B Thiophene Research
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 2-Ethylnaphtho[1,2-b]thiophene and its derivatives is increasingly geared towards sustainability and atom economy. Traditional multi-step syntheses are often plagued by low yields, the use of hazardous reagents, and the generation of significant waste. Modern approaches aim to overcome these limitations by designing synthetic pathways that maximize the incorporation of all starting materials into the final product. nih.gov
A promising strategy is the direct C-H functionalization, which avoids the need for pre-functionalized substrates, thus shortening reaction sequences and minimizing waste. thieme-connect.comthieme-connect.com The use of elemental sulfur as a sulfurating agent is a key aspect of this approach, valued for its low toxicity, stability, and abundance. thieme-connect.com Research in this area could focus on developing catalytic systems that enable the direct C-H sulfuration/annulation of ethylnaphthalene precursors to build the thiophene (B33073) ring in a single, efficient step. Such methods are considered attractive for their conciseness and reduced environmental impact. thieme-connect.com Another atom-economical approach involves transition-metal-free reactions, such as the reaction of substituted buta-1-enes with potassium sulfide (B99878), which proceeds via the cleavage of multiple C-H bonds. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantages for Naphthothiophene Synthesis |
| Direct C-H Sulfuration | Utilizes elemental sulfur; avoids pre-functionalized substrates. thieme-connect.com | Reduces reaction steps, minimizes waste, uses an abundant and low-toxicity sulfur source. thieme-connect.com |
| Cascade Reactions | Combines multiple transformations in a single operation without isolating intermediates. researchgate.net | Increases efficiency, reduces solvent and energy consumption, simplifies purification. |
| Transition-Metal-Free Cyclization | Employs reagents like potassium sulfide to form the thiophene ring. organic-chemistry.org | Avoids toxic and expensive transition metal catalysts and their byproducts. |
| Visible-Light-Induced Cyclization | Uses light as a reagent under mild, metal-free conditions. organic-chemistry.org | Energy-efficient, highly selective, and reduces the need for harsh reaction conditions. |
Future research will likely focus on optimizing these routes for scalability and applying them to a wider range of substituted naphthothiophenes, including the 2-ethyl variant. Comparing these novel syntheses with traditional methods using green chemistry metrics will be crucial for demonstrating their improved sustainability. researchgate.net
Exploration of Unconventional Reaction Pathways and Reactivity Patterns
Beyond optimizing existing methods, the discovery of entirely new ways to construct and modify the this compound scaffold is a primary research goal. This involves exploring unconventional reaction pathways that can provide access to novel derivatives with unique substitution patterns.
One such unconventional approach is "skeletal editing," where the core atomic arrangement of a molecule is altered. For instance, methods are being developed to transform readily available pyridines into thiophenes using elemental sulfur. nih.govresearchgate.net This strategy involves a formal [4+1] reaction where a ring-opened intermediate of a pyridine (B92270) derivative reacts with sulfur to form a 2-aroylthiophene. nih.gov Applying this logic to naphthalene-based precursors could open up innovative retrosynthetic disconnections for accessing the naphthothiophene core.
Another area of exploration is the use of unique cyclization strategies. Palladium-catalyzed cross-coupling reactions followed by intramolecular alkyne-carbonyl metathesis have been shown to be a convenient route to isomeric naphthothiophenes. acs.org Investigating the reactivity of this compound in cycloaddition reactions is also a promising avenue. Studies on related compounds like 2-azidobenzo[b]thiophene have shown that it can undergo thermal reactions with alkenes to produce aziridines and other products through complex pathways involving triazoline intermediates. Understanding how the ethyl group on the naphtho[1,2-b]thiophene (B13749340) system influences such reactions could lead to new functionalization methods.
Advanced Theoretical Modeling for Predictive Chemical Design and Discovery
Computational chemistry is poised to play a transformative role in the study of this compound. Advanced theoretical modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability, and reactivity, guiding experimental efforts and accelerating the discovery of new applications. mdpi.comnih.gov
Theoretical calculations can be employed to predict key properties such as frontier molecular orbital (HOMO-LUMO) energy levels, ionization potential, and electron affinity. mdpi.com This information is critical for designing molecules with specific electronic characteristics for use in materials science. nih.govmdpi.com For instance, the HOMO-LUMO energy gap is a crucial parameter for determining a material's potential in organic electronics. nih.govresearchgate.net
Furthermore, computational models can be used to:
Simulate Spectra: Predict UV-Vis and IR spectra to aid in the characterization of newly synthesized derivatives. mdpi.com
Map Reactivity: Generate molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, thereby predicting how the molecule will react with different reagents. researchgate.net
Elucidate Mechanisms: Investigate the transition states and energy profiles of potential reactions to understand complex mechanisms and optimize conditions. ajpchem.org
Screen for Applications: Perform virtual screening and molecular docking studies to predict the interaction of naphthothiophene derivatives with biological targets or their packing in solid-state devices. nih.govresearchgate.net
By integrating these computational tools, researchers can move towards a more predictive approach to chemical design, rationally tailoring the structure of this compound to achieve desired properties for specific applications, from pharmaceuticals to optoelectronics. mdpi.comajpchem.org
| Computational Method | Application in Naphthothiophene Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and properties. mdpi.com | HOMO/LUMO energies, energy gap, molecular stability, vibrational frequencies. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. mdpi.com | UV-Vis absorption wavelengths, π → π* transitions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of reactive sites. researchgate.net | Nucleophilic and electrophilic regions for chemical reactions. |
| Molecular Dynamics (MD) Simulations | Simulation of the behavior of molecules over time to study stability and interactions. nih.gov | Stability of molecule-protein complexes, conformational changes. |
Integration into Emerging Functional Materials with Tailored Properties
The fused aromatic system of naphthothiophene makes it an attractive building block for novel organic functional materials. nih.gov The introduction of an ethyl group at the 2-position can enhance solubility and influence molecular packing, which are critical properties for solution-processable devices. Future research will focus on incorporating the this compound core into larger π-conjugated systems for applications in organic electronics.
Naphthodithiophene-based molecules have already shown promise as nonfullerene acceptors in organic solar cells (OSCs), where extending the π-conjugation leads to broader light absorption and higher power conversion efficiencies. nih.gov Similarly, polymers and small molecules based on thienothiophene and benzothiophene (B83047) have been successfully used as the semiconducting channel in organic field-effect transistors (OFETs), exhibiting good charge carrier mobility. rsc.orgmdpi.comprinceton.edu
Future work could involve synthesizing polymers and small molecules where this compound acts as a core or a repeating unit. The electronic properties of these new materials could be fine-tuned by copolymerizing them with various electron-donating or electron-accepting moieties. mdpi.comresearchgate.net The goal is to develop materials with high charge mobility, optimal energy levels for efficient charge injection and transport, and good stability in air. rsc.orgresearchgate.net The ethyl side chains are expected to improve processability from solution, which is essential for low-cost, large-area device fabrication. researchgate.net
Investigation of Green Chemistry Principles in the Synthesis and Derivatization of Naphthothiophene Systems
The principles of green chemistry provide a framework for making the synthesis and modification of this compound more environmentally benign. mdpi.com This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials to the final product isolation.
A key focus is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. nih.gov Water, deep eutectic solvents (DESs), ionic liquids, and glycerol (B35011) are being explored for the synthesis of sulfur-containing heterocycles. mdpi.comnih.gov Performing reactions in water, for instance, offers benefits of being non-toxic, non-flammable, and inexpensive. mdpi.comunito.it Catalyst development is also critical, with an emphasis on creating efficient, recyclable catalysts to minimize waste. researchgate.net
Solvent-free or "neat" reaction conditions represent another important green chemistry strategy. researchgate.netorientjchem.org Carrying out reactions in the absence of a solvent can dramatically reduce waste and simplify product purification. For example, the interaction of 4-amino-1-naphthol (B40241) with various isothiocyanates has been achieved under solvent-free conditions using natural catalysts like lemon juice. orientjchem.org Exploring similar one-pot, solvent-free, multicomponent reactions for the synthesis of functionalized naphthothiophenes is a significant future research direction. researchgate.net By systematically applying these principles, the chemical lifecycle of this compound can be made substantially more sustainable. unito.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
